

Enzyme kinetics of isotridecanoyl-CoA compared to other fatty acyl-CoAs.

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Compound of Interest		
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A Comparative Guide to the Enzyme Kinetics of Isotridecanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzyme kinetics of **isotridecanoyl-CoA**, a branched-chain fatty acyl-CoA, with other straight-chain and branched-chain fatty acyl-CoAs. Due to the limited availability of direct kinetic data for **isotridecanoyl-CoA**, this comparison leverages data from analogous branched-chain fatty acids to provide a comprehensive overview for researchers in lipid metabolism and drug development. The guide details the substrate specificity and reaction rates of key enzymes involved in fatty acid metabolism, namely acyl-CoA synthetases, acyl-CoA dehydrogenases, and carnitine palmitoyltransferases. Furthermore, detailed experimental protocols for the key kinetic assays are provided, alongside a visualization of the relevant metabolic pathway.

Data Presentation: Comparative Enzyme Kinetics

The following tables summarize the kinetic parameters (Km, Vmax, and kcat) of key enzymes involved in fatty acid metabolism with various fatty acyl-CoA substrates. This data provides a basis for comparing the expected kinetic behavior of **isotridecanoyl-CoA** with well-characterized straight-chain and other branched-chain fatty acyl-CoAs.

Table 1: Acyl-CoA Synthetase (ACS) Kinetics



Substrate	Enzyme Source	Km (μM)	Vmax (nmol/mi n/mg)	kcat (s⁻¹)	Catalytic Efficiency (kcat/Km) (M ⁻¹ s ⁻¹)	Referenc e
Palmitoyl- CoA (C16:0)	Rat Liver Microsome s	4.0	85	1.4	3.5 x 10 ⁵	[1]
Oleoyl-CoA (C18:1)	Rat Liver Microsome s	5.0	110	1.8	3.6 x 10 ⁵	[2]
Linoleoyl- CoA (C18:2)	Rabbit Skeletal Muscle	-	2.6	-	-	[3]
Stearoyl- CoA (C18:0)	Rabbit Skeletal Muscle	-	0.94	-	-	[3]
Isobutyryl- CoA (iC4:0)	Staphyloco ccus aureus MbcS	150	-	0.8	5.3 x 10 ³	[4]
2- Methylbuty ryl-CoA (aC5:0)	Staphyloco ccus aureus MbcS	80	_	1.2	1.5 x 10 ⁴	[4]

Table 2: Acyl-CoA Dehydrogenase (ACAD) Kinetics



Substrate	Enzyme	Km (µM)	Vmax (U/mg)	kcat (s⁻¹)	Catalytic Efficiency (kcat/Km) (M ⁻¹ s ⁻¹)	Referenc e
Palmitoyl- CoA (C16:0)	Human LCAD	1.5	3.5	2.6	1.7 x 10 ⁶	[5]
Octanoyl- CoA (C8:0)	Human MCAD	2.1	10.2	7.6	3.6 x 10 ⁶	[6]
Butyryl- CoA (C4:0)	Human SCAD	14	8.5	6.3	4.5 x 10 ⁵	[6]
Isovaleryl- CoA (iC5:0)	Human IVD	2.6	-	-	-	[7]
Isobutyryl- CoA (iC4:0)	Human IBD	2.6	-	-	-	[7]

Table 3: Carnitine Palmitoyltransferase (CPT) Kinetics

Substrate	Enzyme	Km (μM)	Vmax (nmol/min/mg)	Reference
Palmitoyl-CoA (C16:0)	Rat Liver CPT I	2.7	15.4	[8]
Oleoyl-CoA (C18:1)	Rat Liver CPT I	3.5	18.2	[2]
Linoleoyl-CoA (C18:2)	Rat Liver CPT I	4.2	12.1	[2]
Stearoyl-CoA (C18:0)	Rat Liver CPT I	2.9	10.8	[2]



Experimental Protocols

Detailed methodologies for the key experiments cited in the tables are provided below. These protocols serve as a reference for researchers aiming to conduct similar kinetic studies.

Radiometric Assay for Acyl-CoA Synthetase Activity

This assay measures the incorporation of a radiolabeled fatty acid into an acyl-CoA.

Materials:

- Radiolabeled fatty acid (e.g., [14C]isotridecanoic acid)
- ATP
- Coenzyme A (CoA)
- MgCl₂
- Bovine Serum Albumin (BSA)
- · Cell lysates or purified enzyme
- Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)
- Dole's reagent (isopropanol:heptane:1 M H₂SO₄, 40:10:1 v/v/v)
- Heptane
- · Scintillation cocktail and counter

Procedure:

- Prepare a reaction mixture containing reaction buffer, ATP, CoA, MgCl₂, and BSA.
- Add the radiolabeled fatty acid to the reaction mixture.
- Initiate the reaction by adding the cell lysate or purified enzyme.



- Incubate at 37°C for a defined period (e.g., 10-30 minutes).
- Stop the reaction by adding Dole's reagent.
- Add heptane and water to separate the phases. The unreacted fatty acid will partition into the upper heptane phase, while the acyl-CoA will remain in the lower aqueous phase.
- Collect the aqueous phase and quantify the radioactivity using a scintillation counter.
- Calculate the amount of acyl-CoA formed based on the specific activity of the radiolabeled fatty acid.[9]

ETF Fluorescence Reduction Assay for Acyl-CoA Dehydrogenase Activity

This continuous assay measures the reduction of electron transfer flavoprotein (ETF) coupled to the oxidation of the acyl-CoA substrate.[10]

Materials:

- Purified acyl-CoA dehydrogenase
- Purified electron transfer flavoprotein (ETF)
- Acyl-CoA substrate (e.g., isotridecanoyl-CoA)
- Anaerobic cuvette or 96-well plate
- Fluorometer

Procedure:

- Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH 7.6), the acyl-CoA substrate, and ETF in an anaerobic environment.
- Initiate the reaction by adding the acyl-CoA dehydrogenase.



- Monitor the decrease in ETF fluorescence over time (excitation ~380 nm, emission ~495 nm). The rate of fluorescence decrease is proportional to the enzyme activity.
- To ensure anaerobic conditions, the assay can be performed in a sealed cuvette after purging with an inert gas (e.g., argon) or in a microplate format with an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase).[10]

Spectrophotometric Assay for Carnitine Palmitoyltransferase Activity

This assay measures the forward reaction of CPT I or CPT II by detecting the formation of acylcarnitine.

Materials:

- Mitochondrial preparations or purified CPT
- Palmitoyl-CoA (or other acyl-CoA substrate)
- L-[3H]carnitine
- Reaction buffer (e.g., 70 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)
- Bovine Serum Albumin (BSA)
- Malonyl-CoA (for CPT I inhibition studies)
- Perchloric acid
- Butanol
- Scintillation cocktail and counter

Procedure:

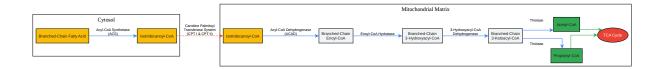
- Prepare a reaction mixture containing reaction buffer, BSA, and L-[3H]carnitine.
- Add the mitochondrial preparation or purified enzyme.



- Initiate the reaction by adding the acyl-CoA substrate.
- Incubate at 37°C for a defined time.
- Stop the reaction by adding perchloric acid.
- Extract the radiolabeled acylcarnitine with butanol.
- Measure the radioactivity in the butanol phase using a scintillation counter.
- Calculate the amount of acylcarnitine formed based on the specific activity of the L-[3H]carnitine.[8]

Mandatory Visualization

The following diagram illustrates the mitochondrial beta-oxidation pathway for branched-chain fatty acids, highlighting the key enzymes involved.



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Caption: Mitochondrial beta-oxidation of a branched-chain fatty acid.

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References

- 1. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acyl-CoA dehydrogenase Wikipedia [en.wikipedia.org]
- 7. portlandpress.com [portlandpress.com]
- 8. Carnitine palmitoyltransferase I (CPT I) activity and its regulation by malonyl-CoA are modulated by age and cold exposure in skeletal muscle mitochondria from newborn pigs PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein PMC [pmc.ncbi.nlm.nih.gov]
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